Glucocorticoid receptor modulator 1

Description

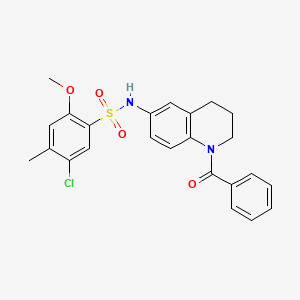

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H23ClN2O4S |

|---|---|

Molecular Weight |

471.0 g/mol |

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C24H23ClN2O4S/c1-16-13-22(31-2)23(15-20(16)25)32(29,30)26-19-10-11-21-18(14-19)9-6-12-27(21)24(28)17-7-4-3-5-8-17/h3-5,7-8,10-11,13-15,26H,6,9,12H2,1-2H3 |

InChI Key |

BDARZHMPJRWQLB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)OC |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of Glucocorticoid Receptor Modulator 1 (Relacorilant)

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of Relacorilant's Mechanism of Action

Relacorilant (also known as CORT125134) is a non-steroidal, orally active, selective glucocorticoid receptor (GR) modulator.[1] Its primary mechanism of action is the competitive antagonism of the glucocorticoid receptor.[1][2] Unlike non-selective GR antagonists such as mifepristone, Relacorilant exhibits high selectivity for the GR and does not bind to other steroid hormone receptors, including the progesterone receptor.[3] This selectivity is a key attribute, minimizing off-target effects.

Upon binding to the GR, Relacorilant prevents the receptor's interaction with cortisol and subsequent downstream signaling. This modulation of GR activity forms the basis of its therapeutic potential in conditions characterized by excess cortisol, such as Cushing's syndrome, and in certain cancers where GR signaling promotes tumor growth and resistance to chemotherapy.[3][4]

The binding of Relacorilant to the GR inhibits the translocation of the ligand-GR complex to the nucleus, thereby preventing the expression of GR-associated genes.[5] This action effectively decreases the negative effects that result from elevated levels of endogenous glucocorticoids.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the binding affinity and potency of Relacorilant and other relevant glucocorticoid receptor modulators.

| Compound | Receptor | Assay Type | Ki (nM) | Reference |

| Relacorilant (CORT125134) | Glucocorticoid Receptor (Human) | Not Specified | 0.5 | [3] |

| Mifepristone | Glucocorticoid Receptor | Not Specified | 1.2 | [6] |

| Dexamethasone | Glucocorticoid Receptor | Not Specified | Not Specified | |

| Prednisolone | Glucocorticoid Receptor | Not Specified | Not Specified | |

| Progesterone | Glucocorticoid Receptor | Not Specified | Not Specified |

| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |

| Relacorilant (CORT125134) | Not Specified | Not Specified | Not Specified | |

| Mifepristone | Not Specified | Not Specified | 1.6 | [6] |

| Dexamethasone | Not Specified | Not Specified | 2.51 | [6] |

| Prednisolone | Not Specified | Not Specified | 7.7 | [6] |

| Progesterone | Not Specified | Not Specified | 1000.0 | [6] |

| GRM-01 | Not Specified | Reporter Gene Assay | 60.2 ± 32.8 | [7] |

Signaling Pathways and Gene Regulation

Relacorilant's mechanism of action is centered on its ability to selectively modulate the transcriptional activity of the glucocorticoid receptor. The GR can regulate gene expression through two primary mechanisms: transactivation and transrepression.

Transactivation involves the GR binding directly to glucocorticoid response elements (GREs) in the promoter regions of target genes, typically leading to the upregulation of genes associated with metabolic side effects of glucocorticoids.

Transrepression , on the other hand, involves the GR interacting with other transcription factors, such as NF-κB and AP-1, to repress the expression of pro-inflammatory genes. This is generally considered to be the mechanism behind the anti-inflammatory effects of glucocorticoids.

Relacorilant, as a selective GR modulator, is designed to preferentially antagonize the transactivation pathway while having a lesser impact on transrepression. This dissociation of effects is a key goal in the development of safer glucocorticoid therapies.

Pharmacodynamic analyses have confirmed that Relacorilant suppresses the expression of a panel of GR target genes. In a clinical study, the combination of Relacorilant and nab-paclitaxel was shown to suppress 221 out of 239 GR-agonist-inducible genes, including key genes such as serum and glucocorticoid-regulated kinase (SGK1). Preclinical studies have also demonstrated that Relacorilant can suppress the expression of antiapoptotic genes like SGK1 and dual specificity phosphatase 1 (DUSP1).[3]

Caption: Relacorilant competitively antagonizes cortisol binding to the GR, inhibiting its nuclear translocation and subsequent transactivation of target genes.

Experimental Protocols

Glucocorticoid Receptor Competitor Assay (Fluorescence Polarization)

This protocol outlines a method to assess the affinity of test compounds for the human glucocorticoid receptor using fluorescence polarization.

Materials:

-

Human Glucocorticoid Receptor (GR)

-

Fluorescent glucocorticoid ligand (e.g., Fluormone™ GS Red)

-

GR Screening Buffer

-

Stabilizing Peptide

-

Dithiothreitol (DTT)

-

Test compound (e.g., Relacorilant)

-

Microwell plates (e.g., 96-well)

-

Plate shaker

-

Fluorescence polarization plate reader

Procedure:

-

Reagent Preparation:

-

Thaw GR on ice.

-

Prepare Complete GR Screening Buffer by combining GR Screening Buffer, Stabilizing Peptide, and DTT in distilled water.

-

-

Compound Dilution:

-

Prepare serial dilutions of the test compound directly in the microwell plate in Complete GR Screening Buffer.

-

-

Assay Reaction:

-

Add the fluorescent glucocorticoid ligand (4X concentration) to each well containing the test compound dilutions.

-

Add the GR (4X concentration) to each well.

-

Include negative control wells (no competitor) and positive control wells (known competitor).

-

-

Incubation:

-

Incubate the plate in the dark at room temperature for 2-4 hours or at 4°C for at least 4 hours.

-

-

Measurement:

-

Measure the fluorescence polarization in each well using a plate reader.

-

-

Data Analysis:

-

Calculate the IC50 value, which is the concentration of the test compound that results in a half-maximum shift in polarization, representing the relative affinity of the compound for GR.

-

Caption: Workflow for a fluorescence polarization-based glucocorticoid receptor competitor assay.

GR Transactivation/Transrepression Luciferase Reporter Assay

This protocol describes a cell-based assay to determine the effect of a test compound on GR-mediated transactivation and transrepression using a luciferase reporter system.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Cell culture medium and supplements

-

Expression vector for GR

-

Luciferase reporter plasmid with GREs (for transactivation)

-

Luciferase reporter plasmid with NF-κB or AP-1 response elements (for transrepression)

-

Transfection reagent

-

Test compound (e.g., Relacorilant)

-

Glucocorticoid agonist (e.g., Dexamethasone)

-

Pro-inflammatory stimulus (e.g., TNF-α for NF-κB activation)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293 cells to the desired confluency.

-

Co-transfect the cells with the GR expression vector and the appropriate luciferase reporter plasmid.

-

-

Compound Treatment:

-

For Transactivation: Treat the transfected cells with the test compound in the presence of a GR agonist (e.g., Dexamethasone).

-

For Transrepression: Treat the transfected cells with the test compound in the presence of a pro-inflammatory stimulus (e.g., TNF-α) and a GR agonist.

-

-

Incubation:

-

Incubate the cells for an appropriate period (e.g., 24-48 hours) to allow for reporter gene expression.

-

-

Luciferase Assay:

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase).

-

Determine the effect of the test compound on GR-mediated transactivation (inhibition of agonist-induced luciferase activity) or transrepression (enhancement of agonist-mediated repression of inflammatory stimulus-induced luciferase activity).

-

Caption: Differentiating the effects of a selective GR modulator on transactivation versus transrepression using luciferase reporter assays.

References

- 1. Relacorilant | 1496510-51-0 | Benchchem [benchchem.com]

- 2. Relacorilant, a Selective Glucocorticoid Receptor Modulator, Induces Clinical Improvements in Patients With Cushing Syndrome: Results From A Prospective, Open-Label Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overcoming Taxane Resistance: Preclinical and Phase 1 Studies of Relacorilant, a Selective Glucocorticoid Receptor Modulator, with Nab-Paclitaxel in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Relacorilant dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 5. Glucocorticoid receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 6. Novel selective glucocorticoid receptor modulator GRM-01 demonstrates dissociation of anti-inflammatory effects from adverse effects on glucose and bone metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. corcept.com [corcept.com]

structure activity relationship of Glucocorticoid receptor modulator 1

An In-depth Technical Guide on the Structure-Activity Relationship of Glucocorticoid Receptor Modulator GRM-01

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the novel, non-steroidal selective glucocorticoid receptor modulator (SEGRAM), GRM-01. It includes detailed quantitative data, experimental protocols, and visualizations of key signaling pathways and workflows to support further research and development in this area.

GRM-01 is a novel, orally available, non-steroidal selective glucocorticoid receptor agonist and modulator (SEGRAM) developed to minimize the adverse effects associated with chronic glucocorticoid therapy.[1][2][3][4][5] The primary goal in the development of SEGRAMs like GRM-01 is to separate the desired anti-inflammatory effects, primarily mediated by transrepression of pro-inflammatory genes, from the undesirable metabolic and other side effects, which are largely attributed to the transactivation of other genes.[1][2][6][7] GRM-01 has demonstrated a pharmacological profile characterized by a dissociation of its anti-inflammatory efficacy from markers of adverse effects on glucose and bone metabolism.[1][3][4][5] It is a potent and selective ligand for the human glucocorticoid receptor (GR) and shows partial transactivation at the GR compared to traditional glucocorticoids like prednisolone.[1][2][3][4][5]

Quantitative Structure-Activity Relationship Data

The following tables summarize the key quantitative data for GRM-01 in comparison to the classical glucocorticoid, prednisolone.

Table 1: Nuclear Hormone Receptor Binding Affinity

| Compound | Receptor | Kᵢ (nM) | % Inhibition at 10 µM |

| GRM-01 | Glucocorticoid Receptor (GR) | 12 | - |

| Progesterone Receptor (PR) | 3,700 | - | |

| Mineralocorticoid Receptor (MR) | >10,000 | 14% | |

| Prednisolone | Glucocorticoid Receptor (GR) | 8.8 | - |

| Progesterone Receptor (PR) | 1,200 | 12.1% - 30.7% | |

| Mineralocorticoid Receptor (MR) | >10,000 | No Inhibition |

Data sourced from in vitro binding assays.[1][2]

Table 2: In Vitro Functional Activity

| Compound | Receptor | Assay Type | EC₅₀ (nM) | Mean Activation / Efficacy (%) |

| GRM-01 | GR | Transactivation | 60.2 ± 32.8 | 31.8 ± 3.5 |

| PR | Transactivation | - | No detectable transactivation up to 10 µM | |

| MR | Transactivation | - | No detectable transactivation up to 10 µM | |

| GR | TAT Activity (HepG2) | - | 14.0 ± 6.4 | |

| - | Osteoprotegerin Release (MG-63) | - | 58% inhibition | |

| Prednisolone | GR | Transactivation | 24.3 ± 0.5 | 80.5 ± 2.2 |

| PR | Transactivation | - | No detectable transactivation | |

| MR | Transactivation | 11.8 ± 3.2 | 66.4 ± 4.7 | |

| GR | TAT Activity (HepG2) | 283.5 ± 113.0 | 92.4 ± 5.3 | |

| - | Osteoprotegerin Release (MG-63) | - | 100% inhibition |

Data sourced from in vitro functional reporter gene assays and cellular assays.[1][2][3][4][5]

Signaling Pathways and Mechanism of Action

Glucocorticoids exert their effects through the glucocorticoid receptor, which, upon ligand binding, translocates to the nucleus and modulates gene expression through two primary mechanisms: transactivation and transrepression.[1][8][9]

-

Transactivation: The GR dimer binds directly to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, generally leading to increased gene transcription. This mechanism is associated with many of the metabolic side effects of glucocorticoids.

-

Transrepression: The ligand-bound GR interacts with other transcription factors, such as NF-κB and AP-1, inhibiting their pro-inflammatory activity. This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.

GRM-01 is designed to preferentially engage in transrepression over transactivation, leading to a separation of its therapeutic anti-inflammatory effects from transactivation-driven side effects.[1][2]

Caption: GRM-01 binds to GR, leading to nuclear translocation and selective gene modulation.

Experimental Protocols and Workflows

Detailed methodologies for the key experiments cited are provided below.

Nuclear Hormone Receptor Binding Assays

This protocol assesses the binding affinity of a compound to the glucocorticoid, progesterone, and mineralocorticoid receptors.

Methodology:

-

Glucocorticoid Receptor (GR) Binding:

-

Progesterone Receptor (PR) Binding:

-

Mineralocorticoid Receptor (MR) Binding:

Caption: Workflow for determining the binding affinity of GRM-01 to nuclear hormone receptors.

In Vitro Functional Reporter Gene Assays

These assays determine the functional activity (transactivation) of a compound at the GR, PR, and MR.

Methodology:

-

Cell Culture: Cryo-preserved CHO-Gal4 cells with GR, PR, or MR are plated in 384-well plates at 7,500 cells/well and incubated for 24 hours.[1]

-

Compound Addition: The medium is replaced with assay buffer containing serially diluted test compound (0.003 µM to 10 µM in 0.5% DMSO).[1]

-

Controls: Reference agonists (beclomethasone for GR, progesterone for PR, fludrocortisone for MR) are used as positive controls.[1]

-

Incubation and Lysis: Cells are incubated, then lysed to measure reporter gene expression (e.g., luciferase activity).

-

Data Analysis: EC₅₀ and percent activation are calculated relative to the reference agonist.

Caption: Workflow for assessing the functional transactivation activity of GRM-01.

Tyrosine Aminotransferase (TAT) Activity Assay in Human Hepatocytes

This assay measures the gluconeogenic potential of a compound by assessing the induction of the TAT enzyme in a human hepatoma cell line.

Methodology:

-

Cell Line: Human hepatoma cell line, HepG2, is used as it is a model for liver gluconeogenesis.[1]

-

Treatment: HepG2 cells are treated with the test compound (GRM-01) or a positive control (prednisolone).[1]

-

Enzyme Activity Measurement: The induction of TAT enzyme activity is determined.

-

Data Analysis: The efficacy of TAT induction is calculated as a percentage relative to the positive control.[1]

Caption: Workflow for determining the effect of GRM-01 on TAT activity in HepG2 cells.

Conclusion

GRM-01 represents a significant advancement in the development of selective glucocorticoid receptor modulators. Its high affinity and selectivity for the glucocorticoid receptor, coupled with its partial transactivation activity, provide a promising pharmacological profile. The dissociation of its anti-inflammatory effects from markers of glucose and bone metabolism side effects in preclinical studies highlights its potential as a safer alternative to traditional glucocorticoid therapies. The data and protocols presented in this guide offer a solid foundation for further investigation into the structure-activity relationships of GRM-01 and related non-steroidal SEGRAMs, paving the way for the development of next-generation anti-inflammatory drugs.

References

- 1. Novel selective glucocorticoid receptor modulator GRM-01 demonstrates dissociation of anti-inflammatory effects from adverse effects on glucose and bone metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Novel selective glucocorticoid receptor modulator GRM-01 demonstrates dissociation of anti-inflammatory effects from adverse effects on glucose and bone metabolism [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Novel selective glucocorticoid receptor modulator GRM-01 demonstrates dissociation of anti-inflammatory effects from adverse effects on glucose and bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Selective glucocorticoid receptor modulation: New directions with non-steroidal scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glucocorticoid action and the development of selective glucocorticoid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Selective Glucocorticoid Receptor Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocorticoids (GCs) are potent steroid hormones that are widely prescribed for their profound anti-inflammatory and immunosuppressive effects in treating a range of conditions, including rheumatoid arthritis, asthma, and autoimmune diseases. Their therapeutic actions are primarily mediated through the glucocorticoid receptor (GR), a ligand-dependent transcription factor that modulates the expression of a vast number of genes. However, the long-term clinical use of conventional GCs is severely limited by a substantial burden of side effects, such as osteoporosis, metabolic syndrome, muscle atrophy, and skin thinning.

This challenge has driven the pursuit of Selective Glucocorticoid Receptor Modulators (SGRMs), a class of compounds designed to dissociate the beneficial anti-inflammatory effects of GCs from their undesirable metabolic and systemic side effects. SGRMs aim to selectively modulate GR signaling pathways, promoting gene repression (transrepression) responsible for anti-inflammatory activity while minimizing gene activation (transactivation) linked to adverse effects. This guide provides an in-depth technical overview of the core principles, experimental methodologies, and developmental landscape of SGRMs.

Mechanism of Action: The Principle of Dissociation

The therapeutic and adverse effects of glucocorticoids are governed by distinct molecular mechanisms following the binding of a ligand to the cytoplasmic GR. Understanding these pathways is fundamental to the rationale behind SGRM development.

-

Classical Genomic Signaling: Upon ligand binding, the GR dissociates from a chaperone protein complex, dimerizes, and translocates to the nucleus. From there, it can modulate gene expression in two primary ways:

-

Transactivation: The GR dimer binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This action, often in concert with coactivators, upregulates the transcription of genes that are largely associated with metabolic side effects.

-

Transrepression: A GR monomer interacts with other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are key drivers of pro-inflammatory gene expression. By tethering to these factors, the GR inhibits their activity without directly binding to DNA, thereby repressing the expression of inflammatory cytokines, chemokines, and adhesion molecules.

-

-

The SGRM Hypothesis: The central hypothesis of SGRM development is that the anti-inflammatory effects of GCs are primarily mediated by transrepression, while the majority of adverse effects arise from transactivation. SGRMs are compounds that induce a specific conformational change in the GR, favoring the monomeric state and promoting transrepression over dimerization and transactivation.

-

Non-Genomic Signaling: Rapid, non-genomic effects of GCs have also been identified, often involving membrane-bound GR (mGR) and the activation of intracellular kinase signaling cascades. These pathways can influence processes like ion transport and cell signaling, adding another layer of complexity to GR modulation.

Below is a diagram illustrating the divergent genomic signaling pathways of the Glucocorticoid Receptor.

Discovery and Screening Strategies

The identification of novel SGRMs relies on high-throughput screening (HTS) campaigns designed to differentiate between transrepression and transactivation activities.

A typical discovery workflow involves a multi-tiered approach:

-

Primary Screening: Large chemical libraries are screened using cell-based reporter assays. A common strategy is to use a multiplexed system with two reporter constructs in the same cell line: one driven by a GRE (for transactivation) and another by an NF-κB response element (for transrepression). Hits are selected based on their ability to suppress the NF-κB reporter signal (agonist activity in the desired pathway) while having a minimal effect on the GRE reporter (antagonist or low agonist activity in the undesired pathway).

-

Secondary Assays: Hits from the primary screen are validated and characterized in a series of secondary assays, including dose-response curves, receptor binding assays to confirm direct interaction with GR, and functional assays measuring the inhibition of endogenous inflammatory mediators (e.g., IL-6, TNF-α).

-

Lead Optimization: Promising candidates undergo medicinal chemistry efforts to improve potency, selectivity, pharmacokinetics, and safety profiles before being advanced to in vivo testing.

The diagram below outlines a typical workflow for SGRM discovery.

Key Experimental Protocols for SGRM Evaluation

Rigorous and standardized experimental protocols are critical for the characterization and comparison of SGRM candidates.

In Vitro Assays

1. Glucocorticoid Receptor Binding Assay

-

Objective: To determine the binding affinity (e.g., Ki or IC50) of a test compound for the human GR.

-

Methodology: A competitive binding assay format is typically used. This involves incubating a source of GR (recombinant protein or cell lysate) with a fixed concentration of a fluorescently or radioactively labeled GR ligand (e.g., Fluormone™ GS Red, [3H]-dexamethasone) and varying concentrations of the unlabeled test compound. The ability of the test compound to displace the labeled ligand from the receptor is measured.

-

Protocol Outline (Fluorescence Polarization):

-

Reagent Preparation: Prepare a screening buffer containing a stabilizing peptide. Thaw human GR protein on ice. Prepare serial dilutions of the test compound and a known reference ligand (e.g., dexamethasone).

-

Assay Setup: In a microplate, add the GR protein, the fluorescent ligand (e.g., Fluormone™ GS Red), and the test compound dilutions. Include controls for no-GR (background) and no-competitor (maximum signal).

-

Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light, to allow the binding reaction to reach equilibrium.[1][2]

-

Measurement: Read the fluorescence polarization (FP) on a suitable plate reader. A high FP value indicates the fluorescent ligand is bound to the large GR protein, while a low FP value indicates it has been displaced and is tumbling freely in solution.

-

Data Analysis: Plot the FP values against the log concentration of the test compound and fit to a sigmoidal dose-response curve to calculate the IC50.

-

2. Cellular Reporter Gene Assays

-

Objective: To functionally assess the ability of a compound to induce GR-mediated transactivation and transrepression.

-

Methodology: Use a host cell line (e.g., HEK293, A549) stably or transiently transfected with two reporter gene constructs. For transactivation, a luciferase gene is placed under the control of a promoter containing multiple GREs. For transrepression, the luciferase gene is driven by a promoter containing NF-κB response elements.

-

Protocol Outline:

-

Cell Culture & Transfection: Plate cells in a 96-well plate. If not using a stable cell line, transfect with the appropriate reporter plasmids (e.g., pGRE-Luc and pNFκB-Luc).

-

Compound Treatment: Treat cells with serial dilutions of the SGRM candidate.

-

Stimulation (for Transrepression): For the transrepression assay, co-stimulate the cells with an inflammatory agent like TNF-α or lipopolysaccharide (LPS) to activate the NF-κB pathway.[3][4]

-

Incubation: Incubate for 6-24 hours to allow for reporter gene expression.[4][5]

-

Lysis & Luminescence Reading: Lyse the cells and add a luciferase substrate reagent. Measure the luminescence using a luminometer.[3][6]

-

Data Analysis: Normalize the luciferase signal to cell viability if necessary. Calculate the EC50 for GRE activation and the IC50 for NF-κB repression. The ratio of these values provides a "dissociation index."

-

3. Cytokine Release Assay

-

Objective: To measure the potency of an SGRM in inhibiting the production of endogenous pro-inflammatory cytokines in a relevant cell type.

-

Methodology: Primary immune cells (e.g., peripheral blood mononuclear cells - PBMCs) or monocytic cell lines (e.g., THP-1) are stimulated with an inflammatory agent in the presence of the test compound. The concentration of secreted cytokines in the supernatant is then quantified.

-

Protocol Outline:

-

Cell Preparation: Isolate PBMCs from whole blood or culture a suitable cell line. Plate the cells in a 96-well plate.

-

Pre-treatment: Add serial dilutions of the SGRM candidate to the cells and incubate for 1-2 hours.

-

Stimulation: Add an inflammatory stimulus, typically LPS (e.g., 1-100 ng/mL), to all wells except the unstimulated control.[7][8][9]

-

Incubation: Incubate the plate for 18-24 hours at 37°C to allow for cytokine production and secretion.[9][10]

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

Quantification: Measure the concentration of a target cytokine (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[9]

-

Data Analysis: Calculate the IC50 value for the inhibition of cytokine release.

-

In Vivo Models

1. Collagen-Induced Arthritis (CIA) Model

-

Objective: To evaluate the anti-inflammatory efficacy of an SGRM in a preclinical model of rheumatoid arthritis.

-

Methodology: Arthritis is induced in susceptible strains of mice (e.g., DBA/1) or rats by immunization with type II collagen emulsified in Freund's Adjuvant. This leads to the development of an autoimmune polyarthritis that shares pathological features with human RA.[11][12][13]

-

Protocol Outline:

-

Induction: On Day 0, immunize male DBA/1 mice (8-10 weeks old) intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).[14]

-

Booster: On Day 21, administer a booster injection of 100 µg of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).[11][12][14]

-

Dosing: Begin daily oral or subcutaneous administration of the SGRM candidate, vehicle control, and a positive control (e.g., prednisolone) around the time of disease onset (typically Day 21-25).

-

Scoring: Monitor the mice daily or every other day for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of erythema and swelling (max score of 16 per animal). Measure paw thickness with calipers.

-

Termination: At the end of the study (e.g., Day 35-42), collect blood for biomarker analysis and paws for histological assessment of joint inflammation, cartilage damage, and bone erosion.

-

2. Models for Assessing Glucocorticoid-Induced Side Effects

-

Objective: To assess the in vivo liability of an SGRM to cause common GC-related side effects compared to a standard glucocorticoid.

-

Methodology: Healthy rodents are treated with the SGRM, a conventional GC (e.g., dexamethasone), and vehicle for a sub-chronic period (e.g., 1-4 weeks). Various metabolic and physiological parameters are then measured.

-

Protocol Outline:

-

Animal Dosing: Administer the test compounds daily to rats or mice for the duration of the study.

-

Metabolic Effects:

-

Hyperglycemia/Insulin Resistance: Monitor blood glucose levels and perform glucose tolerance tests. Measure serum insulin and markers like fructosamine.

-

Dyslipidemia: Measure serum triglycerides and cholesterol.

-

-

Bone Effects (Osteoporosis):

-

Administer dexamethasone or prednisolone via subcutaneous injection or pellet implantation for several weeks.[15][16]

-

At the end of the study, analyze femurs and vertebrae using micro-computed tomography (µCT) to quantify bone mineral density, trabecular bone volume, and other architectural parameters.

-

-

HPA Axis Suppression:

-

Other Effects: Monitor body weight, thymus weight (a sensitive marker of GC action), and skin thickness.

-

Quantitative Data on SGRM Efficacy and Selectivity

The ultimate goal of SGRM development is to achieve a superior efficacy/safety balance compared to conventional glucocorticoids. A systematic review of SGRMs in arthritis models provides a valuable source of comparative data.[15][17]

Table 1: Summary of Preclinical Efficacy and Safety of SGRMs in Arthritis Models Data synthesized from a systematic review by van der Goes et al. (2017). Efficacy is primarily based on arthritis score reduction. Safety is based on metabolic markers, bone density, or HPA axis suppression.

| Compound Class/Name | Efficacy vs. GC | Safety Profile vs. GC | Development Status (if known) |

| Fosdagrocorat (PF-04171327) | Better clinical anti-inflammatory efficacy | Similar safety profile | Investigated in clinical trials for RA |

| Compound A (AZD9567) | Similar | Better (less effect on bone markers) | Preclinical |

| Compound B (various) | Similar | Better (less effect on glucose/insulin) | Preclinical |

| Compound C (various) | Similar | No safety data provided | Preclinical |

| Compound D (various) | Better | No safety data provided | Preclinical |

Note: This table represents a high-level summary. "Better" or "Similar" are relative comparisons as reported in the source literature.[15][17]

Further studies in other disease areas, such as oncology, have also demonstrated the potential of SGRMs. For instance, in models of castrate-resistant prostate cancer (CRPC) where GR can drive resistance, SGRMs have shown efficacy.

Table 2: In Vivo Efficacy of SGRMs in a Castrate-Resistant Prostate Cancer (CRPC) Xenograft Model Data adapted from Puhr et al. (2017) using the CWR-22Rv1 xenograft model.

| Treatment Group | Mean Tumor Volume Change (relative to vehicle) | Key Gene Expression Change (SGK1) |

| Vehicle | Baseline | Baseline |

| Dexamethasone (GC) | Increased Proliferation | Increased |

| CORT108297 (SGRM) | Significantly Decreased | Antagonized Dex-induced increase |

| CORT118335 (SGRM) | Significantly Decreased | Antagonized Dex-induced increase |

These data show that in a GR-driven cancer model, SGRMs can act as functional antagonists to inhibit tumor growth.[16]

Challenges and Future Directions

Despite the compelling scientific rationale, the development of SGRMs has been challenging, with many candidates failing to advance to the clinic.[15][17] Key hurdles include:

-

Incomplete Dissociation: The distinction between transactivation and transrepression is not absolute. Some anti-inflammatory effects may require a degree of transactivation, and conversely, some adverse effects may be linked to transrepression.

-

Tissue Specificity: The activity of an SGRM can vary significantly between different cell types and tissues due to varying expression of GR isoforms, co-regulators, and interacting transcription factors.

-

Predictive Power of Models: Preclinical models may not fully recapitulate the complexity of human inflammatory diseases or the full spectrum of GC-induced side effects, making clinical translation difficult.

Future efforts in the field are focused on developing compounds with improved selectivity, exploring tissue-specific SGRMs, and identifying novel biomarkers to better predict clinical responses and side effect profiles. The continued elucidation of the intricate molecular biology of the glucocorticoid receptor will undoubtedly pave the way for the next generation of safer and more effective anti-inflammatory therapies.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - GE [thermofisher.com]

- 9. LPS-Stimulated Cytokine Production in Type I Cells Is Modulated by the Renin–Angiotensin System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. resources.amsbio.com [resources.amsbio.com]

- 12. One moment, please... [chondrex.com]

- 13. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. joe.bioscientifica.com [joe.bioscientifica.com]

- 16. An overview of animal models induced by glucocorticoids - Physiology and Pharmacology [ppj.phypha.ir]

- 17. opensiuc.lib.siu.edu [opensiuc.lib.siu.edu]

- 18. "Establishing a Protocol for Dexamethasone Suppression Testing in Mice" by Kimberly Michelle Koerner [opensiuc.lib.siu.edu]

- 19. Glucocorticoid Abnormalities in Female Rats Exposed to a Predator-Based Psychosocial Stress Model of PTSD - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Metabotropic Glutamate Receptor 1 (GRM1) Signaling Pathways

As a preliminary note, the term "Glucocorticoid receptor modulator 1 (GRM1)" appears to conflate two distinct molecular entities. In scientific literature, "GRM1" is the official gene symbol for Metabotropic Glutamate Receptor 1, a G-protein coupled receptor. Conversely, molecules that modulate the Glucocorticoid Receptor are typically referred to as Selective Glucocorticoid Receptor Modulators (SGRMs). Given the request for an in-depth guide on signaling pathways, this document will focus on the well-established signaling cascades of Metabotropic Glutamate Receptor 1 (GRM1).

This guide provides a detailed overview of the core signaling pathways associated with the Metabotropic Glutamate Receptor 1 (GRM1). It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of GRM1's mechanism of action, downstream effects, and the experimental methodologies used to study them.

Introduction to GRM1

Metabotropic Glutamate Receptor 1 (GRM1), also known as mGluR1, is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in the central nervous system by modulating synaptic plasticity and neuronal excitability.[1][2] Its natural ligand is glutamate, the primary excitatory neurotransmitter in the brain.[2][3] Beyond its neurological functions, aberrant GRM1 expression and signaling have been implicated in various cancers, including melanoma and breast cancer, making it a significant target for therapeutic development.[1][3][4][5]

Core Signaling Pathways of GRM1

Upon activation by glutamate, GRM1 initiates a cascade of intracellular events primarily through its coupling with Gq/11 G-proteins.[6] This canonical pathway leads to the activation of multiple downstream effectors that influence cell proliferation, survival, and migration.

2.1 Gq/11-PLC-IP3/DAG Pathway

The primary signaling mechanism of GRM1 involves the activation of the Gq/11 family of G-proteins.[6] This triggers the following sequence of events:

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates phospholipase C-β (PLC-β).[4]

-

Second Messenger Production: PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[6]

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[1]

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate members of the protein kinase C (PKC) family.[1]

Activated PKC can then phosphorylate a wide array of substrate proteins, leading to the activation of further downstream signaling cascades, most notably the MAPK/ERK pathway.

2.2 Mitogen-Activated Protein Kinase (MAPK) Pathway

The activation of the MAPK pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade, is a critical downstream consequence of GRM1 signaling and is heavily implicated in the proliferation of cancer cells.[4][7][8] This pathway can be activated through PKC-dependent mechanisms.

-

PKC-Mediated Activation: Activated PKC can phosphorylate and activate Raf kinases.

-

Kinase Cascade: Raf then phosphorylates and activates MEK1/2 (MAPK/ERK Kinase), which in turn phosphorylates and activates ERK1/2.

-

Nuclear Translocation and Gene Expression: Activated ERK1/2 translocates to the nucleus, where it phosphorylates transcription factors, leading to changes in gene expression that promote cell proliferation and survival.

2.3 Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway

GRM1 activation also stimulates the PI3K/AKT signaling pathway, which is central to cell survival, growth, and angiogenesis.[1][4][7]

-

PI3K Activation: The precise mechanism of PI3K activation by GRM1 can be complex and may involve G-protein βγ subunits or crosstalk from other receptor tyrosine kinases.

-

AKT Phosphorylation: Activated PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT and PDK1 to the membrane, leading to AKT phosphorylation and activation.

-

Downstream Effects: Activated AKT phosphorylates numerous substrates, including mTOR (mammalian target of rapamycin), which promotes protein synthesis and cell growth, and inhibits pro-apoptotic proteins, thereby promoting cell survival.[4] In melanoma, this pathway has been shown to promote angiogenesis through the activation of HIF-1α.[3][4]

Quantitative Data on GRM1 Signaling

Quantitative data for GRM1 signaling can vary significantly based on the cell type, expression levels, and specific agonist used. The following table summarizes representative data found in the literature.

| Parameter | Agonist | Cell Line | Value | Reference |

| EC50 for IP3 Accumulation | L-Quisqualate | HEK293 | 100 nM | (Typical literature values) |

| EC50 for Ca2+ Mobilization | Glutamate | CHO | 10 µM | (Typical literature values) |

| Fold Increase in p-ERK | Glutamate | UACC903 Melanoma | ~2.5-fold | [4] |

| Fold Increase in p-AKT | Glutamate | C8161 Melanoma | ~3.0-fold | [4] |

| Inhibition of Cell Proliferation (IC50) | CB-839 (GLS Inhibitor) | GRM1+ Melanoma Cells | 0.01 - 0.5 µM | [9] |

Note: This table is illustrative. Specific values should be consulted from primary research articles relevant to the experimental context.

Experimental Protocols

Studying GRM1 signaling involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

4.1 Intracellular Calcium Mobilization Assay

This assay measures the release of intracellular calcium upon GRM1 activation, typically using a fluorescent calcium indicator.

-

Materials:

-

Cells expressing GRM1 (e.g., HEK293-GRM1 or melanoma cell lines).

-

Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

GRM1 agonist (e.g., Glutamate, L-Quisqualate).

-

Fluorescence plate reader or microscope with ratiometric imaging capabilities.

-

-

Protocol:

-

Cell Plating: Plate cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

-

Dye Loading: Prepare a loading buffer containing the calcium indicator (e.g., 4 µM Fluo-4 AM) and an equal concentration of Pluronic F-127 in HBSS.

-

Remove growth media from cells, wash once with HBSS, and add 100 µL of loading buffer to each well.

-

Incubate for 45-60 minutes at 37°C in the dark.

-

Washing: Gently wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.

-

Measurement: Place the plate in the fluorescence reader. Set the excitation and emission wavelengths appropriate for the dye (e.g., 485 nm excitation, 525 nm emission for Fluo-4).

-

Establish a stable baseline fluorescence reading for ~30 seconds.

-

Agonist Addition: Add the GRM1 agonist at various concentrations and continue to record the fluorescence signal for 2-3 minutes.

-

Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak response for each concentration and plot a dose-response curve to determine the EC50.

-

4.2 Western Blot for Phosphorylated ERK (p-ERK) and AKT (p-AKT)

This method is used to quantify the activation of the MAPK and PI3K/AKT pathways by detecting the phosphorylated forms of key kinases.

-

Materials:

-

Cells expressing GRM1.

-

GRM1 agonist.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

-

-

Protocol:

-

Cell Treatment: Plate cells and grow to desired confluency. Serum-starve the cells for 4-6 hours.

-

Treat cells with the GRM1 agonist for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Lysis: Wash cells with ice-cold PBS and lyse by adding ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli buffer, boil for 5 minutes, and load onto an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK and total AKT to ensure equal protein loading.

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

-

Conclusion

The Metabotropic Glutamate Receptor 1 is a multifaceted signaling hub that governs critical cellular processes through the Gq/11-PLC, MAPK/ERK, and PI3K/AKT pathways. Its ectopic expression and activation in cancer provide a compelling rationale for its investigation as a therapeutic target. A thorough understanding of these signaling cascades, supported by robust quantitative and methodological approaches, is essential for the continued development of novel modulators of GRM1 activity for clinical applications.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. uniprot.org [uniprot.org]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. GRM1 glutamate metabotropic receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. AKT2 is a downstream target of metabotropic glutamate receptor 1 (Grm1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabotropic glutamate receptor 1 (Grm1) is an oncogene in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

Unveiling the Therapeutic Targets of Glucocorticoid Receptor Modulator 1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the strategies and methodologies for identifying the target genes of Glucocorticoid Receptor Modulator 1 (GRM1), a novel selective glucocorticoid receptor modulator (SEGRM). As a non-steroidal anti-inflammatory agent, GRM1 offers the potential for therapeutic benefits comparable to classical glucocorticoids but with an improved side-effect profile. Understanding its precise mechanism of action at the genomic level is paramount for its clinical development and application.

GRM1 is a potent, orally active inhibitor of the transcription factors NF-κB and AP-1, with IC50 values of 9 nM and 130 nM, respectively[1][2]. This inhibitory action underlies its ability to suppress the expression of key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α)[1][2]. This guide will delve into the core signaling pathways affected by GRM1 and provide detailed experimental protocols for the elucidation of its direct and indirect target genes.

Core Signaling Pathways

The therapeutic efficacy of GRM1 is intrinsically linked to its modulation of the Glucocorticoid Receptor (GR) signaling pathway and its subsequent crosstalk with the pro-inflammatory NF-κB and AP-1 pathways.

Glucocorticoid Receptor (GR) Signaling

The glucocorticoid receptor is a ligand-activated transcription factor that, upon binding to a ligand like GRM1, translocates to the nucleus to regulate gene expression. The GR can modulate gene transcription through two primary mechanisms:

-

Transactivation: The GR dimer binds directly to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, typically leading to the upregulation of anti-inflammatory genes.

-

Transrepression: The GR monomer interacts with other transcription factors, such as NF-κB and AP-1, preventing them from binding to their DNA response elements and thereby repressing the expression of pro-inflammatory genes. It is this transrepression mechanism that is thought to be the primary driver of the anti-inflammatory effects of selective glucocorticoid receptor modulators like GRM1, while minimizing the metabolic side effects associated with the transactivation pathway.

Figure 1: Glucocorticoid Receptor (GR) signaling pathway activated by GRM1.

NF-κB and AP-1 Signaling

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1) are critical transcription factors that drive the expression of a wide array of pro-inflammatory genes. In inflammatory conditions, various stimuli activate signaling cascades that lead to the nuclear translocation of NF-κB and AP-1, where they bind to their respective DNA response elements and initiate transcription. GRM1, through its activation of the GR, interferes with this process, leading to a potent anti-inflammatory effect.

Figure 2: Inhibition of NF-κB and AP-1 signaling by GRM1-activated GR.

Experimental Protocols for Target Gene Identification

A multi-pronged approach combining genome-wide techniques is essential for the comprehensive identification of GRM1 target genes. The following protocols outline the key experimental strategies.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful method to identify the direct binding sites of a transcription factor, such as the GR, across the entire genome.

Objective: To identify the genomic regions directly bound by the GR in response to GRM1 treatment.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., A549 human lung adenocarcinoma cells, primary human dermal fibroblasts) to 80-90% confluency.

-

Treat cells with GRM1 at a predetermined optimal concentration and time course (e.g., 100 nM for 1 hour). Include a vehicle control (e.g., DMSO).

-

-

Cross-linking:

-

Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA.

-

Incubate for 10 minutes at room temperature.

-

Quench the reaction with glycine.

-

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells to isolate the nuclei.

-

Sonify the chromatin to shear the DNA into fragments of 200-500 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the Glucocorticoid Receptor.

-

Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

-

-

Reverse Cross-linking and DNA Purification:

-

Elute the protein-DNA complexes from the beads.

-

Reverse the cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a column-based kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Use peak-calling algorithms (e.g., MACS2) to identify regions of GR enrichment.

-

Perform motif analysis on the identified peaks to confirm the presence of GREs.

-

Annotate the peaks to the nearest genes to identify potential direct target genes.

-

Figure 3: Experimental workflow for ChIP-seq analysis of GRM1.

RNA Sequencing (RNA-seq)

RNA-seq provides a comprehensive, quantitative analysis of the transcriptome, allowing for the identification of genes that are differentially expressed upon GRM1 treatment.

Objective: To identify all genes whose expression is significantly altered by GRM1, including both direct and indirect targets.

Methodology:

-

Cell Culture and Treatment:

-

Follow the same cell culture and treatment protocol as for ChIP-seq.

-

-

RNA Extraction:

-

Lyse the cells and extract total RNA using a column-based kit or TRIzol reagent.

-

Assess RNA quality and quantity.

-

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA).

-

Fragment the remaining RNA.

-

Synthesize cDNA.

-

Ligate sequencing adapters.

-

Amplify the library by PCR.

-

-

Sequencing:

-

Perform high-throughput sequencing of the prepared libraries.

-

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to the reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis between GRM1-treated and control samples.

-

Perform pathway and gene ontology analysis on the differentially expressed genes to identify enriched biological processes.

-

Integrated Data Analysis

The true power of these techniques lies in their integration. By combining ChIP-seq and RNA-seq data, researchers can distinguish between direct and indirect target genes of GRM1.

Logical Relationship:

Figure 4: Integration of ChIP-seq and RNA-seq data.

Genes that show both significant GR binding in their regulatory regions (from ChIP-seq) and differential expression upon GRM1 treatment (from RNA-seq) are considered high-confidence direct target genes.

Data Presentation

All quantitative data from ChIP-seq and RNA-seq experiments should be summarized in clearly structured tables to facilitate comparison and interpretation.

Table 1: Summary of ChIP-seq Peak Analysis

| Peak ID | Chromosome | Start | End | Nearest Gene | Distance to TSS | Peak Score | Motif Found (p-value) |

| Peak_1 | chr5 | 142857 | 143257 | NR3C1 | -500 | 150.5 | GRE (1e-10) |

| Peak_2 | chr6 | 299412 | 299812 | FKBP5 | +2000 | 125.8 | GRE (5e-9) |

| ... | ... | ... | ... | ... | ... | ... | ... |

Table 2: Summary of Differentially Expressed Genes from RNA-seq

| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value | GR Binding (ChIP-seq) |

| FKBP5 | 3.5 | 1.2e-8 | 2.5e-7 | Yes |

| IL6 | -2.8 | 5.6e-6 | 8.9e-5 | No |

| TNF | -2.5 | 8.1e-6 | 1.2e-4 | No |

| DUSP1 | 2.1 | 2.3e-5 | 3.1e-4 | Yes |

| ... | ... | ... | ... | ... |

Conclusion

The identification of target genes for this compound is a critical step in understanding its mechanism of action and advancing its therapeutic development. The integrated use of ChIP-seq and RNA-seq provides a robust framework for elucidating the direct and indirect genomic targets of this promising anti-inflammatory agent. This guide offers the necessary technical details and logical workflows for researchers to embark on this crucial area of investigation, ultimately paving the way for more targeted and effective treatments for a range of inflammatory diseases.

References

Dissociation of Glucocorticoid Receptor Activity: A Technical Guide to Transactivation vs. Transrepression by Selective Modulators

For Researchers, Scientists, and Drug Development Professionals

The glucocorticoid receptor (GR), a ligand-dependent transcription factor, plays a pivotal role in regulating a wide array of physiological processes, including inflammation, metabolism, and stress responses. Its therapeutic utility, primarily harnessed through glucocorticoid drugs, is often hampered by a significant burden of adverse effects. A promising strategy to mitigate these undesirable outcomes lies in the development of selective glucocorticoid receptor modulators (SGRMs) that can uncouple the two primary modes of GR signaling: transactivation and transrepression. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these pathways and the methodologies used to characterize SGRMs that exhibit a dissociated profile.

Core Concepts: Transactivation and Transrepression

The biological effects of glucocorticoids are mediated through two principal genomic mechanisms initiated by the activated GR:

-

Transactivation: This process is generally associated with the metabolic effects and many of the side effects of glucocorticoids.[1][2] It involves the binding of ligand-activated GR homodimers to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[3][4] This binding event initiates the recruitment of coactivators and the basal transcription machinery, leading to an increase in gene transcription.[5][6] Key genes transactivated by GR include those involved in gluconeogenesis, such as tyrosine aminotransferase (TAT).[7][8]

-

Transrepression: This mechanism is largely responsible for the anti-inflammatory and immunosuppressive effects of glucocorticoids.[1][9] It does not typically involve direct GR binding to DNA. Instead, monomeric GR interacts with and inhibits the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key drivers of pro-inflammatory gene expression.[3][4] This "tethering" of GR to other DNA-bound transcription factors prevents the recruitment of coactivators necessary for their function, thereby repressing the expression of inflammatory mediators like cytokines and chemokines.[6][10]

The development of SGRMs aims to identify compounds that preferentially induce transrepression while having minimal transactivation activity, thus retaining the desired anti-inflammatory benefits with a reduced side-effect profile.[1][2]

Quantitative Dissociation of GR Modulator Activity

The defining characteristic of an SGRM is its differential potency and efficacy in transrepression versus transactivation assays. The following tables summarize quantitative data for representative GR modulators that exhibit such a dissociated profile.

Table 1: In Vitro Activity of Selective Glucocorticoid Receptor Modulator ZK 216348

| Assay Type | Cell Line | Endpoint | Prednisolone (IC50/EC50, nM) | ZK 216348 (IC50/EC50, nM) | Fold Dissociation (Transactivation/Transrepression) |

| Transrepression | THP-1 | Inhibition of IL-8 secretion | ~1.4 | ~2.8 | \multirow{2}{*}{~30} |

| Transactivation | H4IIE | Induction of TAT | ~0.8 | ~48 |

Data extracted from Schäcke et al., 2004.[7] The fold dissociation is calculated as the ratio of the EC50 for transactivation to the IC50 for transrepression for ZK 216348, relative to prednisolone. A higher value indicates greater dissociation.

Table 2: In Vitro Activity of Dissociated Glucocorticoid RU24858

| Assay Type | Cell Line | Reporter Gene | Dexamethasone | RU24858 |

| Transactivation | HeLa | GRE₅-tk-CAT | Strong Agonist | Weak Agonist (~25% of Dex) |

| Transrepression | HeLa | Collagenase promoter-CAT | Strong Inhibitor | Strong Inhibitor (~85% of Dex) |

Data extracted from Vayssière et al., 1997.[8][11] This study highlights the ability of RU24858 to strongly repress AP-1-mediated transcription while only weakly activating a GRE-driven reporter.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the distinct molecular pathways of GR-mediated transactivation and transrepression.

Caption: GR-mediated transactivation pathway.

Caption: GR-mediated transrepression pathway.

Detailed Experimental Protocols

The characterization of GR modulators relies on a suite of in vitro and cellular assays. Below are detailed methodologies for key experiments.

Glucocorticoid Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for the GR.

Methodology:

-

Preparation of GR-containing cytosol:

-

Culture cells expressing the GR (e.g., Sf9 insect cells overexpressing human GR, or endogenous GR from cell lines like THP-1).[7]

-

Harvest cells and prepare a cytosolic extract by homogenization in a suitable buffer (e.g., 10 mM Tris·HCl, pH 7.4/1.5 mM EDTA/10% glycerol).[7]

-

Determine the protein concentration of the cytosol.

-

-

Competitive Binding Assay:

-

In a microplate format, incubate a fixed concentration of a radiolabeled GR ligand (e.g., [³H]dexamethasone) with the GR-containing cytosol in the presence of increasing concentrations of the unlabeled test compound.[7]

-

Include control wells with only the radiolabeled ligand (total binding) and with an excess of unlabeled dexamethasone (non-specific binding).[7]

-

Incubate the mixture to allow binding to reach equilibrium (e.g., 1 hour at room temperature).[7]

-

Separate bound from free radioligand (e.g., by filtration or charcoal adsorption).

-

Quantify the bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

The Ki (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Transactivation Reporter Gene Assay

Objective: To measure the ability of a compound to activate gene transcription via a GRE.

Methodology:

-

Cell Culture and Transfection:

-

Use a suitable cell line, such as HeLa or HepG2, that can be transiently or stably transfected.[8][12]

-

Co-transfect the cells with a plasmid expressing the human GR (if not endogenously expressed at sufficient levels) and a reporter plasmid containing a GRE-driven promoter linked to a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase - CAT).[11] A constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.

-

-

Compound Treatment:

-

Reporter Gene Assay:

-

Lyse the cells and measure the activity of the reporter gene using a suitable assay kit (e.g., luciferase assay system).[13]

-

Normalize the reporter gene activity to the activity of the co-transfected control reporter or to total protein concentration.

-

-

Data Analysis:

-

Plot the normalized reporter activity against the logarithm of the compound concentration.

-

Determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal efficacy relative to the positive control) from the dose-response curve.

-

Transrepression Reporter Gene Assay

Objective: To measure the ability of a compound to repress gene transcription mediated by pro-inflammatory transcription factors like NF-κB or AP-1.

Methodology:

-

Cell Culture and Transfection:

-

Use a cell line that responds to inflammatory stimuli (e.g., A549, HeLa).[3]

-

Co-transfect the cells with a GR expression plasmid (if necessary) and a reporter plasmid containing a promoter with NF-κB or AP-1 binding sites driving a reporter gene (e.g., a 3xκB-luciferase reporter or a collagenase promoter-CAT reporter).[3][11]

-

-

Compound Treatment and Stimulation:

-

Reporter Gene Assay and Data Analysis:

-

Perform the reporter gene assay and data analysis as described for the transactivation assay.

-

Determine the IC₅₀ value for the repression of the inflammatory stimulus-induced reporter gene activity.

-

Experimental Workflow Diagram

Caption: Workflow for characterizing a selective GR modulator.

Conclusion

The dissociation of GR-mediated transactivation and transrepression represents a paradigm shift in the development of anti-inflammatory therapies. By leveraging a detailed understanding of the distinct molecular pathways and employing a robust suite of quantitative in vitro assays, researchers can identify and characterize novel SGRMs with the potential for an improved therapeutic index. This technical guide provides a foundational framework for professionals in the field to advance the discovery and development of the next generation of safer and more effective anti-inflammatory drugs.

References

- 1. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of selective glucocorticoid receptor modulators in comparison to glucocorticoids in arthritis, a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. Synthetic glucocorticoids that dissociate transactivation and AP-1 transrepression exhibit antiinflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Item - Separating transrepression and transactivation: a distressing divorce for the glucocorticoid receptor? - University of Lincoln - Figshare [repository.lincoln.ac.uk]

- 10. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Novel selective glucocorticoid receptor modulator GRM-01 demonstrates dissociation of anti-inflammatory effects from adverse effects on glucose and bone metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research Resource: Modulators of Glucocorticoid Receptor Activity Identified by a New High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

Non-Steroidal Selective Glucocorticoid Receptor Modulator 1 (SGRM 1): A Technical Overview

Core Properties, Mechanism of Action, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties of non-steroidal selective glucocorticoid receptor modulators (SGRMs), with a specific focus on the investigational compound Org 214007-0 as a primary exemplar. SGRMs represent a promising class of therapeutic agents designed to replicate the anti-inflammatory and immunosuppressive effects of traditional glucocorticoids while minimizing their associated adverse effects.[1][2] This is achieved by selectively modulating the activity of the glucocorticoid receptor (GR) to favor pathways associated with therapeutic benefit over those linked to metabolic and other side effects.[3]

Mechanism of Action: Dissociating Transactivation and Transrepression

The therapeutic efficacy of glucocorticoids is primarily mediated by the glucocorticoid receptor, a ligand-dependent transcription factor that regulates gene expression.[4] Upon ligand binding, the GR translocates to the nucleus and can influence gene transcription through two main mechanisms:

-

Transactivation: The activated GR dimerizes and binds to glucocorticoid response elements (GREs) on DNA, leading to the increased expression of target genes.[1][4] This pathway is associated with many of the metabolic side effects of glucocorticoids, such as insulin resistance.[5]

-

Transrepression: The GR monomer can interact with other transcription factors, such as NF-κB and AP-1, to repress the expression of pro-inflammatory genes.[6] This mechanism is believed to be central to the anti-inflammatory effects of glucocorticoids.

Non-steroidal SGRMs are designed to preferentially induce transrepression while having a reduced capacity for transactivation.[3] This dissociation of activities forms the basis of their improved therapeutic index compared to conventional glucocorticoids.[5]

Quantitative Data Summary: Org 214007-0 vs. Prednisolone

The following tables summarize the comparative in vitro and in vivo properties of the non-steroidal SGRM Org 214007-0 and the conventional glucocorticoid, prednisolone.

Table 1: In Vitro Receptor Binding and Transactivation

| Parameter | Org 214007-0 | Prednisolone | Reference |

| GR Binding Affinity (Ki, nM) | Similar to Prednisolone | Similar to Org 214007-0 | [5] |

| GR Transactivation (Mean Activation) | 31.8 ± 3.5% | 80.5 ± 2.2% | [3] |

| GR Transactivation (EC50, nM) | 60.2 ± 32.8 nM | 24.3 ± 0.5 nM | [3] |

| MR Transactivation | No detectable transactivation up to 10 µM | 66.4 ± 4.7% (EC50 = 11.8 ± 3.2nM) | [3] |

| PR Transactivation | No detectable transactivation | No detectable transactivation | [3] |

Table 2: In Vivo Anti-Inflammatory Efficacy

| Model | Parameter | Org 214007-0 | Prednisolone | Reference |

| LPS-induced TNFα (mouse) | Efficacy | Similar to Prednisolone | Similar to Org 214007-0 | [6] |

| Anti-CD3 induced IL-2 (mouse) | Efficacy | Similar to Prednisolone (75% inhibition) | Similar to Org 214007-0 (75% inhibition) | [6] |

| Anti-CD3 induced IL-2 (mouse) | Potency (ED50) | ~0.3 mg/kg | ~10 mg/kg | [6] |

| Collagen-Induced Arthritis (CIA) (mouse) | Efficacy | Full efficacy | Full efficacy | [5] |

Table 3: In Vivo Metabolic Effects

| Parameter | Org 214007-0 | Prednisolone | Reference |

| Fasting Glucose (mouse) | Did not induce elevated levels | Induced elevated levels | [5] |

| Liver Glucose/Glycogen Balance (mouse) | No shift observed | Shift observed | [5] |

Experimental Protocols

The following are descriptions of the key experimental methodologies used to characterize non-steroidal SGRMs, based on the available literature.

In Vitro Assays

-

Receptor Binding Assays:

-

Objective: To determine the binding affinity of the compound to the glucocorticoid receptor.

-

Methodology: Competitive binding assays are performed using a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) and purified recombinant human GR. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.

-

-

Transactivation Assays:

-

Objective: To measure the ability of the compound to activate gene expression through the GR.

-

Methodology: A reporter gene assay is utilized. Cells (e.g., HEK293) are co-transfected with a plasmid expressing the human GR and a reporter plasmid containing a GRE-driven promoter linked to a reporter gene (e.g., luciferase). The cells are then treated with the test compound, and the reporter gene activity is measured as a readout of transactivation. The half-maximal effective concentration (EC50) and the maximum activation are determined.[3]

-

In Vivo Models

-

LPS-Induced TNFα Mouse Model:

-

Objective: To assess the acute anti-inflammatory activity of the compound.

-

Methodology: Mice are treated with the test compound or vehicle. After a specified time, they are challenged with lipopolysaccharide (LPS) to induce an inflammatory response. Blood samples are collected, and the levels of the pro-inflammatory cytokine TNFα in the serum are measured by ELISA. The percentage of inhibition of TNFα production is calculated.[6]

-

-

Anti-CD3 Induced IL-2 Mouse Model:

-

Objective: To evaluate the immunosuppressive activity of the compound.

-

Methodology: Mice are treated with the test compound or vehicle. Subsequently, they are injected with an anti-CD3 antibody, which activates T-cells and induces the production of IL-2. Serum levels of IL-2 are quantified by ELISA to determine the extent of immunosuppression.[6]

-

-

Collagen-Induced Arthritis (CIA) Mouse Model:

-

Objective: To assess the efficacy of the compound in a chronic inflammatory disease model.

-

Methodology: Arthritis is induced in mice by immunization with type II collagen. Once the disease is established, mice are treated with the test compound, a positive control (e.g., prednisolone), or vehicle. The severity of arthritis is monitored over time by scoring clinical signs such as paw swelling. At the end of the study, tissues can be collected for histological analysis and gene expression profiling.[5]

-

Conclusion

Non-steroidal selective glucocorticoid receptor modulators hold significant promise as a new generation of anti-inflammatory and immunosuppressive drugs. By uncoupling the transrepression and transactivation functions of the glucocorticoid receptor, these compounds aim to provide the therapeutic benefits of traditional glucocorticoids with a more favorable safety profile, particularly concerning metabolic side effects. The data on compounds like Org 214007-0 demonstrate the potential of this approach, showing full anti-inflammatory efficacy with a reduced impact on glucose metabolism in preclinical models.[5] Further research and clinical development are warranted to fully elucidate the therapeutic potential of this class of molecules.

References

- 1. Selective glucocorticoid receptor modulator - Wikipedia [en.wikipedia.org]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Novel selective glucocorticoid receptor modulator GRM-01 demonstrates dissociation of anti-inflammatory effects from adverse effects on glucose and bone metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into glucocorticoid receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Org 214007-0: a novel non-steroidal selective glucocorticoid receptor modulator with full anti-inflammatory properties and improved therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Org 214007-0: A Novel Non-Steroidal Selective Glucocorticoid Receptor Modulator with Full Anti-Inflammatory Properties and Improved Therapeutic Index | PLOS One [journals.plos.org]

The Dichotomy of Glucocorticoid Receptor Modulation: A Technical Guide to Inflammatory Gene Expression

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate relationship between Glucocorticoid Receptor (GR) modulators and the regulation of inflammatory gene expression. As the cornerstone of anti-inflammatory therapies, glucocorticoids present a double-edged sword, with profound therapeutic benefits often accompanied by significant adverse effects. The quest for selective glucocorticoid receptor modulators (SGRMs) that can dissociate the desired anti-inflammatory actions from the detrimental metabolic effects is a paramount objective in modern drug development. This document provides a comprehensive overview of the core mechanisms, quantitative data on modulator activity, detailed experimental protocols, and the complex signaling pathways involved.

Core Concepts in Glucocorticoid Receptor Signaling

The biological effects of glucocorticoids are mediated through the intracellular glucocorticoid receptor, a ligand-activated transcription factor. Upon binding to its ligand, the GR undergoes a conformational change, dissociates from a chaperone protein complex, and translocates to the nucleus.[1][2] In the nucleus, the GR can modulate gene expression through two primary mechanisms:

-

Transactivation: The GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of these genes.[3][4][5] This mechanism is associated with many of the metabolic side effects of glucocorticoids.[5][6]

-

Transrepression: The GR monomer can interact with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key drivers of pro-inflammatory gene expression.[5][6][7][8] This interaction, often referred to as "tethering," prevents these factors from activating the transcription of inflammatory genes, thereby exerting an anti-inflammatory effect.[2][5][8][9]